molecular formula C28H26N4O B4346062 1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B4346062
M. Wt: 434.5 g/mol
InChI Key: XVKYEFWEQYZLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide is a complex organic compound that features a unique structure combining indole, pyrazole, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyrazole moiety and the carboxamide group. Common reagents used in these reactions include benzyl bromide, pyrazole derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with unique properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, pyrazole derivatives, and carboxamide-containing molecules. Examples include:

  • 1-benzyl-1H-pyrazol-3-yl derivatives
  • 2,3-dimethyl-1H-indole derivatives
  • N-benzyl carboxamides

Uniqueness

1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-benzyl-N-(1-benzylpyrazol-3-yl)-2,3-dimethylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O/c1-20-21(2)32(19-23-11-7-4-8-12-23)26-14-13-24(17-25(20)26)28(33)29-27-15-16-31(30-27)18-22-9-5-3-6-10-22/h3-17H,18-19H2,1-2H3,(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKYEFWEQYZLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide
Reactant of Route 3
1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
1-benzyl-N-(1-benzyl-1H-pyrazol-3-yl)-2,3-dimethyl-1H-indole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.